molecular formula C12H26O2Si B15066855 [3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol CAS No. 185622-11-1

[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol

Cat. No.: B15066855
CAS No.: 185622-11-1
M. Wt: 230.42 g/mol
InChI Key: NZOQAHFVIVYQQN-UHFFFAOYSA-N
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Description

(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is a chemical compound with the molecular formula C11H24O2Si. It is a cyclobutyl derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protected form of cyclobutylmethanol, allowing for selective reactions to occur without interference from the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol typically involves the protection of cyclobutylmethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:

  • Cyclobutylmethanol is dissolved in a suitable solvent.
  • TBDMS-Cl is added to the solution.
  • A base (e.g., imidazole) is added to facilitate the reaction.
  • The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • The product is then purified by standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of cyclobutyl ketone or aldehyde.

    Reduction: Formation of cyclobutane.

    Substitution: Formation of cyclobutylmethanol after deprotection.

Scientific Research Applications

(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is used in various scientific research applications, including:

    Chemistry: As a protected form of cyclobutylmethanol, it is used in organic synthesis to prevent unwanted reactions at the hydroxyl group.

    Biology: It can be used in the synthesis of biologically active molecules where selective protection of functional groups is required.

    Medicine: The compound can be used in the development of pharmaceuticals where selective functional group protection is necessary.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol primarily involves the protection of the hydroxyl group by the TBDMS group. This protection allows for selective reactions to occur at other functional groups without interference from the hydroxyl group. The TBDMS group can be selectively removed under mild conditions using reagents such as TBAF, allowing for subsequent reactions to occur at the hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    (3-(((tert-Butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol: Similar in structure but with a diphenylsilyl group instead of a dimethylsilyl group.

    (3-(((tert-Butyldimethylsilyl)oxy)phenyl)methyl)phosphonate: Contains a phosphonate group instead of a hydroxyl group.

    tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a similar silyl protection.

Uniqueness

(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is unique due to its cyclobutyl structure and the presence of the TBDMS protecting group. This combination allows for selective reactions and protection of the hydroxyl group, making it a valuable compound in organic synthesis and various research applications.

Properties

CAS No.

185622-11-1

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutyl]methanol

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-11-6-10(7-11)8-13/h10-11,13H,6-9H2,1-5H3

InChI Key

NZOQAHFVIVYQQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(C1)CO

Origin of Product

United States

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